2-(4-(4-Chlorophenyl)thiazol-2-yl)-N'-hydroxyacetimidamide
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Overview
Description
2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring. The final step involves the reaction of the thiazole derivative with hydroxylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Common solvents used in the synthesis include ethanol and acetonitrile, while catalysts such as hydrochloric acid or sulfuric acid may be employed to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways, inducing apoptosis or inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
2-(4-(4-Chlorophenyl)thiazol-2-yl)-N’-hydroxyacetimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenyl group and a hydroxyacetimidamide moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C11H10ClN3OS |
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Molecular Weight |
267.74 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H10ClN3OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)5-10(13)15-16/h1-4,6,16H,5H2,(H2,13,15) |
InChI Key |
QDDAHCAXRXTOCF-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C/C(=N/O)/N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC(=NO)N)Cl |
Origin of Product |
United States |
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